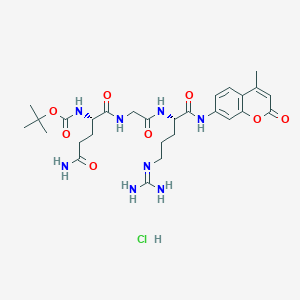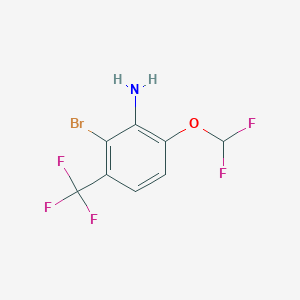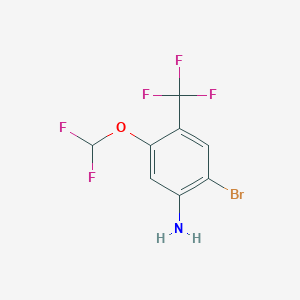![molecular formula C7H11NOS B1447748 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane CAS No. 1375473-85-0](/img/structure/B1447748.png)
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane
Overview
Description
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane (also known as isocyanatomethylmethylsulfanylcyclopropane or IMMC) is a cyclopropane derivative of isocyanic acid and methylsulfanylmethane. It is a colorless, flammable liquid that has a pungent odor and is soluble in water. IMMC has been used in a variety of chemical and biological applications, including synthesis, catalysis, and drug discovery. IMMC has also been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Cyclopropane Derivatives in Synthetic Organic Chemistry
Cyclopropane derivatives, including those with functional groups similar to "1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane," are valuable in synthetic organic chemistry due to their unique reactivities. The strain in the cyclopropane ring can facilitate various chemical transformations. For instance, the oxidation of cyclopropane-containing hydrocarbons and their derivatives has been systematically reviewed, highlighting methods for transforming these compounds into valuable synthetic intermediates. These transformations are essential for developing pharmaceuticals, agrochemicals, and materials with specific properties (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Applications in Agriculture
The study of 1-methylcyclopropene (1-MCP), a cyclopropane derivative, has revolutionized postharvest treatment of fruits, vegetables, and flowers by inhibiting ethylene action, thereby extending shelf life and maintaining quality. Although "1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane" is not directly mentioned, the principles underlying the use of cyclopropane derivatives like 1-MCP in agriculture could suggest potential applications in enhancing the postharvest life of produce (Blankenship & Dole, 2003).
Material Science and Controlled Release Systems
Cyclopropane derivatives have also found applications in material science, particularly in developing controlled release systems for agrochemicals and pharmaceuticals. For example, the encapsulation and controlled release of gaseous active compounds, like 1-MCP, have been explored for improving the safety and quality of fresh produce. These technologies could be adapted for other cyclopropane derivatives to control the release of various active ingredients in agricultural and pharmaceutical applications (Chen, Chen, Ray, & Yam, 2020).
properties
IUPAC Name |
1-(isocyanatomethyl)-1-(methylsulfanylmethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-10-5-7(2-3-7)4-8-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATPMUMFCXPTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



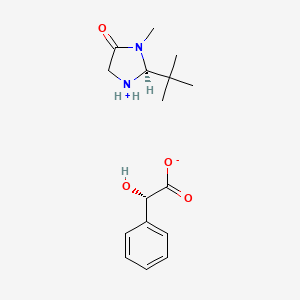
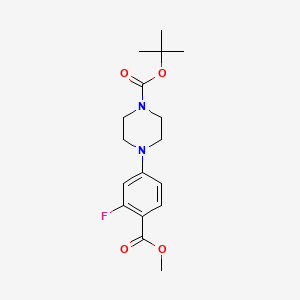
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
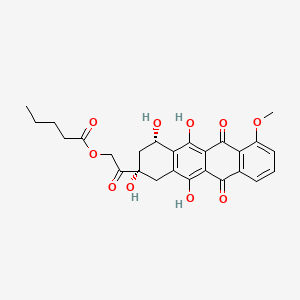
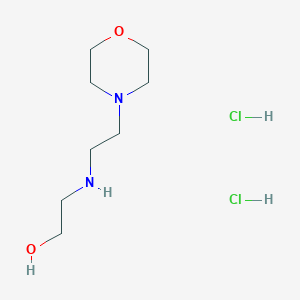
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
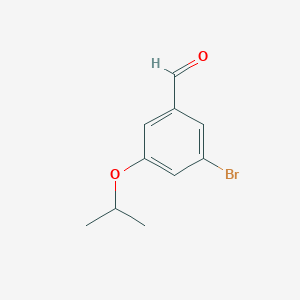
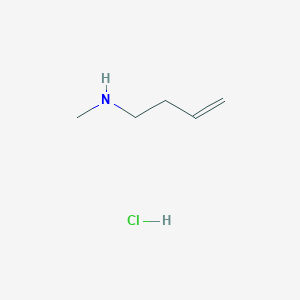
![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)

